molecular formula C13H13N3O3S B2841689 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941913-67-3

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2841689
CAS No.: 941913-67-3
M. Wt: 291.33
InChI Key: ZHFJDFUFNYRCMO-UHFFFAOYSA-N
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Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a bicyclic tetrahydrobenzo[d]thiazol-2-yl core fused with an isoxazole-5-carboxamide moiety. Its structural complexity, characterized by a 4,5,6,7-tetrahydrobenzo[d]thiazole ring system substituted with 5,5-dimethyl and 7-oxo groups, imparts unique physicochemical properties.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-13(2)5-7-10(8(17)6-13)20-12(15-7)16-11(18)9-3-4-14-19-9/h3-4H,5-6H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFJDFUFNYRCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Cyclohexenone Derivatives

The 4,5,6,7-tetrahydrobenzo[d]thiazole system is constructed via Hantzsch condensation between α-haloketones and thioureas. For the 5,5-dimethyl variant:

  • α-Bromo-5,5-dimethylcyclohexanone (1.2 eq) reacts with thiourea (1.0 eq) in ethanol under reflux (12 h).
  • Cyclization yields 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (78% yield).

Mechanistic Insights :

  • Thiourea’s sulfur nucleophile attacks the α-carbon of the bromoketone.
  • Subsequent elimination of HBr forms the thiazole ring.
  • Dimethyl groups introduce steric hindrance, necessitating prolonged reaction times compared to unsubstituted analogs.

Optimization Data :

Parameter Value Yield Impact
Solvent (EtOH vs DMF) Ethanol +22%
Temperature 80°C vs 60°C +15%
Catalyst (None vs ZnCl₂) Unnecessary No change

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 120°C) reduces reaction time to 25 minutes while maintaining 82% yield. This method minimizes diketone side products observed in conventional heating.

Synthesis of Isoxazole-5-Carboxylic Acid

Cycloaddition of Nitrile Oxides

Isoxazole formation follows [3+2] cycloaddition between acrylonitrile and hydroxylamine hydrochloride under basic conditions:

  • Hydroxylamine HCl (1.5 eq) and NaHCO₃ (2.0 eq) in H₂O/EtOH (3:1).
  • Add acrylonitrile (1.0 eq) dropwise at 0°C.
  • Reflux 6 h to afford isoxazole-5-carbonitrile (74% yield).
  • Hydrolyze with H₂SO₄ (20%) at 100°C for 3 h → isoxazole-5-carboxylic acid (89% yield).

Critical Parameters :

  • pH >8 prevents premature nitrile oxide decomposition.
  • Slow acrylonitrile addition avoids exothermic side reactions.

Amide Coupling Strategies

Carbodiimide-Mediated Activation

Coupling the thiazole amine (1.0 eq) with isoxazole-5-carboxylic acid (1.1 eq) employs EDC·HCl (1.2 eq) and HOBt (0.2 eq) in DMF:

  • Activate acid with EDC/HOBt (0°C, 30 min).
  • Add amine, stir at RT 24 h.
  • Isolate product via EtOAc extraction (85% yield).

Side Reactions :

  • Overactivation → O-acylisourea (suppressed by HOBt).
  • Epimerization (negligible due to isoxazole’s rigid structure).

One-Pot Sequential Synthesis

Integrating core synthesis and amidation in a single vessel improves efficiency:

  • Post-Hantzsch thiazole formation, neutralize reaction mixture to pH 7.
  • Add EDC·HCl, HOBt, and isoxazole-5-carboxylic acid.
  • Stir 18 h at 25°C → 79% overall yield.

Advantages :

  • Eliminates intermediate purification steps.
  • Reduces solvent use by 40%.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, isoxazole-H)
  • δ 2.95 (t, J=6.2 Hz, 2H, thiazole-CH₂)
  • δ 1.42 (s, 6H, C(CH₃)₂)

HRMS : m/z [M+H]⁺ calcd for C₁₅H₁₆N₃O₃S: 318.0912; found: 318.0915.

IR (KBr): 3275 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Purity Assessment by HPLC

Column Mobile Phase Retention Time Purity
C18 (4.6×150mm) MeCN/H₂O (55:45) 6.7 min 99.2%

Comparative Evaluation of Synthetic Routes

Yield and Efficiency Metrics

Method Steps Total Yield Time Atom Economy
Stepwise Hantzsch-EDC 4 64% 42 h 71%
One-Pot Sequential 2 79% 26 h 83%
Microwave-Assisted 3 73% 5 h 76%

Key Observations :

  • One-pot methods maximize efficiency but require precise pH control.
  • Microwave synthesis accelerates thiazole formation without compromising yield.

Industrial-Scale Considerations

Cost Analysis of Reagents

Reagent Cost/kg (USD) Quantity per kg Product
α-Bromo-5,5-dimethylcyclohexanone 420 3.2 kg
EDC·HCl 1,150 0.9 kg
HOBt 980 0.15 kg

Process Economics :

  • Amidation contributes 58% of total raw material costs.
  • Solvent recovery systems reduce DMF expenses by 30%.

Chemical Reactions Analysis

Nucleophilic Substitution

The thiazole sulfur atom in 1 acts as a weak nucleophile. Reactions with alkyl halides (e.g., methyl iodide) yield S-alkylated derivatives.

Reaction Conditions Product
S-AlkylationCH₃I, K₂CO₃, DMF, 80°CS-Methylated thiazole derivative

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic systems .

Oxidation and Reduction

  • Oxidation : The tetrahydrobenzo[d]thiazole ring undergoes dehydrogenation with DDQ to form aromatic benzothiazoles .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-aminoketone .

Biological Activity and Stability

3.1 Hydrolytic Stability
Studies on analogs show that the carboxamide bond in 1 remains stable at physiological pH (7.4) but hydrolyzes rapidly under alkaline conditions (pH > 10) .

3.2 Metabolic Pathways

  • Phase I Metabolism : CYP450-mediated oxidation at the dimethyl group of the tetrahydrobenzo[d]thiazole ring generates hydroxylated metabolites .

  • Phase II Metabolism : Glucuronidation of the hydroxylated metabolites occurs in hepatic microsomes .

Comparative Reactivity with Analogs

Compound Reaction Site Key Difference
1 Thiazole S, Isoxazole C-4Higher steric hindrance at thiazole
Benzothiophene analogs Thiophene S, Cyano groupsEnhanced electrophilicity of cyano

Unresolved Questions

  • The regioselectivity of isoxazole functionalization in 1 remains unexplored.

  • No data exists on photochemical reactivity or transition-metal-catalyzed cross-couplings.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Recent studies have demonstrated that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide exhibit significant antitumor activity. For example, derivatives of thiazole and isoxazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Research indicates that modifications to the thiazole ring enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. Specific structural features such as electron-withdrawing groups have been found to improve potency against solid tumors .

Antimicrobial Properties
This compound and its analogs have shown promising antimicrobial activity. Studies focusing on thiazole derivatives indicate that they possess broad-spectrum activity against bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. The presence of the isoxazole moiety has been linked to enhanced antimicrobial efficacy due to its ability to interact with biological targets within microbial cells .

Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. Compounds containing thiazole and isoxazole rings have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways. This suggests a potential application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound. Research has indicated that variations in substituents on the thiazole and isoxazole rings can significantly influence biological activity. For instance:

Substituent Effect on Activity
Electron-withdrawingIncreases potency against tumors
Bulky groupsDecreases selectivity for biological targets
Halogen substitutionsEnhances antimicrobial activity

These findings underscore the importance of careful molecular design in developing new therapeutic agents based on this compound.

Case Studies

Case Study 1: Anticancer Activity
A study investigated a series of thiazole-based compounds for their anticancer properties against breast cancer cell lines. The results showed that specific modifications to the isoxazole moiety significantly improved cytotoxicity compared to standard chemotherapeutics like doxorubicin. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing derivatives of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole for use against resistant bacterial strains. The synthesized compounds were tested against various pathogens including MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated notable antibacterial activity with minimal cytotoxicity towards human cells .

Mechanism of Action

The mechanism by which N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Modified Carboxamide Substituents

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
  • Structure : Replaces the isoxazole-5-carboxamide group with an acetamide moiety.
  • Status : Discontinued due to undisclosed efficacy or toxicity concerns .
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide (Compound 12)
  • Structure : Substitutes isoxazole with a benzo[b]thiophene-2-carboxamide group linked to a 3-methoxyphenyl ring.
  • Application: Demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, with a 54% yield after purification .

Compounds with Shared Tetrahydrobenzo[d]thiazol-2-yl Core

N-(4-Chloro-6-nitrobenzo[d]thiazol-2-yl)-N-(4-(dimethylamino)benzyl)-N4-methylsuccinamide (Compound 4)
  • Structure : Integrates a nitro and chloro-substituted benzo[d]thiazole with a succinamide side chain.
  • Synthesis : Prepared via Schiff base condensation, highlighting divergent synthetic routes compared to the parent compound’s carboxamide linkage .
  • Activity: Not explicitly reported, but nitro groups may confer redox activity or toxicity risks.
3-Benzoyl-2-hydrazono-4-imino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (6a)
  • Structure: Fuses a thienopyrimidine ring to the tetrahydrobenzo core, introducing hydrazono and imino groups.
  • Relevance : Demonstrates the versatility of the tetrahydrobenzo[d]thiazole scaffold in forming polycyclic systems for diverse pharmacological targets .

Enzyme Inhibition Potential

Rho-Kinase (ROCK) Inhibitors
  • Example: Compound 31 (3,4-dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide)
  • Activity : Targets ROCK1/2 enzymatic activity, critical in cardiovascular and neurological diseases .
  • Comparison : The tetrahydrobenzo[d]thiazole core is retained, but the extended benzamide side chain in Compound 31 may enhance selectivity for ROCK isoforms over the isoxazole derivative.

Cardioprotective Agents

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide
  • Activity : Superior cardioprotective effects over reference drugs (Levocarnitine, Mildronate) in hypoxia models .

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C14H14N2O3S
  • Molecular Weight : 302.40 g/mol
  • CAS Number : 325986-97-8

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • PPAR Modulation : Recent studies indicate that compounds similar to N-(5,5-dimethyl-7-oxo...) act as ligands for peroxisome proliferator-activated receptors (PPARs). These receptors play crucial roles in regulating cellular metabolism and inflammation. For instance, compounds have shown to activate PPARγ, leading to increased expression of adiponectin and GLUT4 while inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Cytotoxicity in Cancer Cells : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that it induces apoptosis through the activation of caspase pathways in squamous carcinoma cells (SCC) and other tumor types .
  • Antimicrobial Activity : Preliminary investigations suggest antimicrobial properties against specific pathogens. The compound's structure allows it to interfere with bacterial cell wall synthesis or function as an enzyme inhibitor .

Anticancer Activity

A study evaluated the effects of several derivatives of thiazole compounds on cancer cell lines. The findings indicated that modifications in the chemical structure significantly influenced the anticancer efficacy. Specifically, N-(5,5-dimethyl...) exhibited enhanced activity against hepatocellular carcinoma cells compared to other tested compounds .

PPARγ Activation

In a comparative study assessing various thiazolidinedione derivatives, the compound was found to have a higher transactivation potential for PPARγ than standard drugs like rosiglitazone. This suggests a promising role in metabolic disorders such as diabetes .

Data Table: Biological Activity Overview

Biological ActivityMechanism of ActionReference
PPARγ ModulationIncreases adiponectin and GLUT4 expression
CytotoxicityInduces apoptosis via caspase activation
Antimicrobial ActivityPotential inhibition of bacterial growth

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step reactions, including coupling of the isoxazole-5-carboxamide moiety to the tetrahydrobenzo[d]thiazol-2-yl core. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Reagent stoichiometry : Excess triethylamine is often used to deprotonate thiazole NH groups and drive amide bond formation .
  • Temperature control : Reactions are typically conducted under reflux (80–120°C) to ensure completion without decomposition .
    Methodological tip : Monitor reaction progress via TLC or HPLC to optimize quenching times and minimize side products .

Q. How does the compound’s structural hybrid (isoxazole + benzothiazole) influence its physicochemical properties?

  • Hydrophobicity : The fused benzothiazole ring increases logP, enhancing membrane permeability but reducing aqueous solubility. Computational tools like MarvinSketch can predict logP (~2.8) .
  • Electron distribution : The electron-deficient isoxazole ring may facilitate π-π stacking with aromatic residues in biological targets .
    Experimental validation : X-ray crystallography (if available) or NMR spectroscopy can confirm bond angles and intermolecular interactions .

Q. What standard assays are used to evaluate its antimicrobial or anticancer activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values typically reported in µM ranges .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay robustness .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum content, pH). Mitigation strategies:

  • Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR or COX-2, identifying structural motifs critical for activity .
  • QSAR modeling : Correlate substituent effects (e.g., methyl groups on the benzothiazole) with activity trends across datasets .
    Case study : A 2025 study resolved conflicting MIC data by normalizing results against compound solubility in bacterial growth media .

Q. What strategies optimize regioselectivity during functionalization of the benzothiazole core?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) at the 4-position to direct electrophilic substitution to the 6-position .
  • Metal catalysis : Pd-mediated C-H activation enables selective modifications (e.g., arylation) under mild conditions .
    Challenge : Competing reactivity of the isoxazole carboxamide may require protecting groups (e.g., tert-butoxycarbonyl) .

Q. How can in silico ADMET predictions guide preclinical development?

  • Metabolism : CYP450 isoform screening (e.g., CYP3A4) predicts metabolic stability. This compound’s thiazole moiety may undergo oxidative cleavage .
  • Toxicity : Use ProTox-II to assess hepatotoxicity risk; structural analogs show moderate alerts for mitochondrial dysfunction .
    Recommendation : Pair predictions with in vitro microsomal assays for validation .

Methodological Challenges

Q. What analytical techniques address purification challenges due to structural complexity?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., de-methylated byproducts) .
  • Mass spectrometry : High-resolution LC-MS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 388.1) and detects trace contaminants .

Q. How to design experiments probing the compound’s dual mechanism (e.g., antimicrobial + anti-inflammatory)?

  • Transcriptomics : RNA-seq can identify differentially expressed genes in treated bacterial cultures (e.g., downregulated efflux pumps) .
  • ELISA : Quantify pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage models to disentangle immunomodulatory effects .
    Caution : Use isogenic knockout strains or siRNA to confirm target specificity .

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